molecular formula CH3NO B1490776 Formamide-N,N-D2 CAS No. 35645-04-6

Formamide-N,N-D2

Cat. No.: B1490776
CAS No.: 35645-04-6
M. Wt: 47.053 g/mol
InChI Key: ZHNUHDYFZUAESO-ZSJDYOACSA-N
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Description

Formamide-N,N-D2: is a chemical compound with the molecular formula CHD2[15N]O . It is a labeled analog of formamide, where the hydrogen atoms in the amide group are replaced with deuterium (D) and the nitrogen atom is enriched with the isotope nitrogen-15 (15N). This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide-N,N-D2 can be synthesized through several methods, including:

  • Deuterium Exchange Reaction: : Formamide is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium.

  • Nitrogen Isotope Enrichment: : Formamide is synthesized using nitrogen-15 enriched precursors to incorporate the 15N isotope.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuterium exchange reactions and the use of enriched nitrogen sources. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Formamide-N,N-D2 undergoes various types of chemical reactions, including:

  • Oxidation: : this compound can be oxidized to formic acid and other derivatives.

  • Reduction: : Reduction reactions can convert this compound to amines or other reduced forms.

  • Substitution: : Substitution reactions can replace the deuterium atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formic acid, carbon dioxide, and other oxidized derivatives.

  • Reduction: : Amines, alcohols, and other reduced forms.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

Formamide-N,N-D2 is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields:

  • Chemistry: : Used as a solvent and reagent in organic synthesis and analytical chemistry.

  • Biology: : Employed in studies of enzyme mechanisms and metabolic pathways.

  • Medicine: : Utilized in drug development and pharmacokinetic studies.

  • Industry: : Applied in material science and the development of new chemical processes.

Mechanism of Action

The mechanism by which Formamide-N,N-D2 exerts its effects depends on its specific application. In general, its isotopic labeling allows for the tracing of chemical reactions and biological processes. The molecular targets and pathways involved vary based on the context of the study, but often include enzymes, receptors, and metabolic intermediates.

Comparison with Similar Compounds

Formamide-N,N-D2 is compared with other similar compounds such as:

  • Formamide: : The non-deuterated and non-isotopically labeled form.

  • N,N-Dimethylformamide (DMF): : A related compound with different functional groups.

  • Formamide-15N: : The nitrogen-15 labeled form without deuterium substitution.

Uniqueness

The uniqueness of this compound lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in scientific research applications.

Properties

IUPAC Name

N,N-dideuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-N,N-D2
Reactant of Route 2
Formamide-N,N-D2
Reactant of Route 3
Formamide-N,N-D2
Reactant of Route 4
Reactant of Route 4
Formamide-N,N-D2
Reactant of Route 5
Formamide-N,N-D2
Reactant of Route 6
Formamide-N,N-D2

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